molecular formula C14H11BrClNO2 B5527556 3-bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde oxime

3-bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde oxime

Cat. No. B5527556
M. Wt: 340.60 g/mol
InChI Key: IUVVHAPWTZVFRB-CAOOACKPSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3-bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde oxime" typically involves multistep chemical reactions including bromination, chlorination, and oximation. These processes often employ reagents like bromine, chloromethylbenzene, and hydroxylamine under specific conditions to achieve the desired compound. For instance, the preparation of similar compounds has been detailed through reactions involving elimination, reduction, and bromization steps (Bi, 2014), and by utilizing palladium-catalyzed ortho-bromination as a key step (Dubost et al., 2011).

Molecular Structure Analysis

The molecular structure of "3-bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde oxime" and related compounds is often elucidated through spectroscopic methods such as NMR and X-ray crystallography. These techniques provide detailed information about the atomic arrangement and electronic configuration, facilitating insights into the compound's chemical behavior. A study by Arunagiri et al. (2018) on a similar compound, using X-ray crystallography, revealed intricate details of its crystal structure and stabilization interactions (Arunagiri et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of "3-bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde oxime" is influenced by its functional groups. Studies on analogous compounds have shown that they can undergo various reactions such as condensation, cyclization, and nucleophilic substitution, leading to the formation of diverse chemical structures with potential biological activities (Zhang et al., 2019).

Physical Properties Analysis

The physical properties of "3-bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde oxime" including melting point, boiling point, and solubility, are crucial for its application in various domains. These properties are determined by the compound's molecular structure and intermolecular forces. While specific data on this compound may not be readily available, related research indicates that the introduction of bromo and chloro substituents significantly affects the physical characteristics of benzaldehyde derivatives (Balachander & Manimekalai, 2017).

Chemical Properties Analysis

The chemical properties of "3-bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde oxime" such as reactivity, stability, and functional group behavior are integral to its utility in synthetic chemistry. Its chemical behavior in reactions, particularly those involving the oxime group, can lead to a wide array of products with diverse functionalities. Research on similar compounds provides insights into their potential chemical transformations and applications in synthesizing biologically active molecules (Sepay & Dey, 2014).

properties

IUPAC Name

(NE)-N-[[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO2/c15-13-7-11(8-17-18)3-6-14(13)19-9-10-1-4-12(16)5-2-10/h1-8,18H,9H2/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVVHAPWTZVFRB-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=NO)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=N/O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(NE)-N-[[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]methylidene]hydroxylamine

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